Alectinib is a highly selective, orally available, second-generation tyrosine kinase inhibitor (TKI) primarily targeting anaplastic lymphoma kinase (ALK) and ret proto-oncogene kinase (RET). [, , , , , ] Its high selectivity for ALK, with minimal off-target activity against other kinases, distinguishes it from first-generation ALK inhibitors like crizotinib. [, , ] Alectinib plays a crucial role in scientific research, particularly in preclinical and clinical studies focusing on understanding the mechanisms of ALK-driven oncogenesis and developing effective therapies for ALK-positive cancers. [, , , , , , , , , , , , , , , , ]
The synthesis of alectinib involves a multi-step process utilizing various organic chemistry techniques. Details on specific reagents, reaction conditions, and yield for each step are available in the literature, specifically in the patent literature. [] The synthesis process typically focuses on optimizing yield and purity while maintaining stereochemical control, which is crucial for the biological activity of the drug.
Alectinib, being a small molecule inhibitor, participates in various chemical reactions relevant to its pharmacological activity. The primary reaction involves the binding of alectinib to the ATP-binding site of ALK, effectively blocking the kinase activity. [, , ] This binding interaction is non-covalent, characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces. [, ] Additionally, alectinib undergoes metabolic reactions primarily mediated by cytochrome P450 enzymes, particularly CYP3A. [] These metabolic reactions can lead to the formation of active metabolites, which contribute to its overall pharmacological profile. [, ]
Alectinib exerts its therapeutic effect primarily through the inhibition of ALK kinase activity. [, , ] ALK is a receptor tyrosine kinase often aberrantly activated in various cancers, including non-small cell lung cancer (NSCLC). [, , , , , ] This aberrant activation leads to uncontrolled cell proliferation and survival, driving tumor growth. [, , , , , ] Alectinib competes with ATP for binding to the kinase domain of ALK, thereby preventing phosphorylation of downstream signaling molecules. [, , ] This disruption of the ALK signaling cascade ultimately leads to cell cycle arrest and apoptosis, inhibiting tumor growth. [, , ]
Alectinib exhibits specific physical and chemical properties that influence its pharmacological behavior. [, ] These properties include:
Alectinib finds significant applications in scientific research, particularly in preclinical and clinical studies related to ALK-positive cancers. [, , , , , , , , , , , , , , , , ] Some specific applications include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2